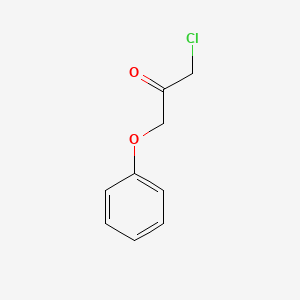

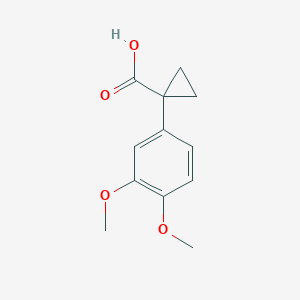

Methyl (2-oxopropoxy)acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired products. For instance, the synthesis of 2',3'-N-epoxypropyl-N-methyl-2-oxopyrrolidinium acetate ionic liquid ([EPMpyr]+[OAC]−) was achieved through a series of characterizations including FTIR, 1H NMR, 13C NMR, and elemental analysis . Similarly, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in nine steps with an overall yield of 24% . These examples demonstrate the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl (2-oxopropoxy)acetate has been characterized using various spectroscopic techniques. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing the interactions that form the crystal packing .

Chemical Reactions Analysis

The reactivity of compounds containing the 2-oxopropyl moiety can be quite diverse. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . The reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride led to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles . These reactions highlight the potential for various chemical transformations involving the 2-oxopropyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Methyl (2-oxopropoxy)acetate have been studied extensively. The novel ionic liquid [EPMpyr]+[OAC]− was investigated for its density, viscosity, velocity of sound, and refractive index, providing valuable thermophysical data . The study of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)-benzoates provided insights into the reaction mechanisms and neighboring group participation .

Applications De Recherche Scientifique

Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation :

- Research by Tan et al. (2012) explored the role of methylglyoxal, a compound related to Methyl (2-oxopropoxy)acetate, in the formation of secondary organic aerosol (SOA) through aqueous photooxidation. This process is significant in understanding atmospheric chemistry and air quality, especially concerning particle formation in the atmosphere (Tan, Lim, Altieri, Seitzinger, & Turpin, 2012).

Organic Synthesis and Drug Intermediate Production :

- An experiment designed by Min (2015) demonstrated the synthesis of a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, from 2-bromothiophene using Grignard reagent, showcasing the potential of Methyl (2-oxopropoxy)acetate in organic synthesis and pharmaceutical applications (Min, 2015).

Lithium-Ion Batteries :

- A study by Li et al. (2018) investigated the use of methyl acetate as a co-solvent in lithium-ion batteries, specifically in NMC532/graphite cells. This research is crucial for enhancing the rate capabilities of lithium-ion batteries, a key component in electric vehicles (Li, Li, Ma, Stone, Glazier, Logan, Tonita, Gering, & Dahn, 2018).

Chemical Industry Applications :

- Yuan Jun (2012) summarized the traditional techniques and mechanisms in the hydrolysis of methyl acetate, highlighting its wide use as a chemical raw material in various industries, including paints, coatings, and perfumes (Yuan Jun, 2012).

Safety And Hazards

Methyl (2-oxopropoxy)acetate is associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 2-(2-oxopropoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVGUHQBLOOYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470786 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-oxopropoxy)acetate | |

CAS RN |

61363-66-4 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)